molecular formula C14H22N6O2 B8041441 2-[4,5-Bis(dimethylamino)imidazol-2-ylidene]-1,3-diethylimidazolidine-4,5-dione

2-[4,5-Bis(dimethylamino)imidazol-2-ylidene]-1,3-diethylimidazolidine-4,5-dione

Cat. No.: B8041441
M. Wt: 306.36 g/mol
InChI Key: RTZSZGTZADQBEQ-UHFFFAOYSA-N
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Description

2-[4,5-Bis(dimethylamino)imidazol-2-ylidene]-1,3-diethylimidazolidine-4,5-dione is a complex organic compound known for its unique structure and reactivity. This compound belongs to the class of N-heterocyclic carbenes (NHCs), which are known for their stability and utility in various chemical reactions. The presence of dimethylamino groups and the imidazol-2-ylidene core makes it a versatile ligand in organometallic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4,5-Bis(dimethylamino)imidazol-2-ylidene]-1,3-diethylimidazolidine-4,5-dione typically involves the following steps:

    Formation of the Imidazole Ring: The initial step involves the formation of the imidazole ring through the condensation of glyoxal with ammonia or primary amines.

    Introduction of Dimethylamino Groups: The dimethylamino groups are introduced via nucleophilic substitution reactions, often using dimethylamine as the nucleophile.

    Formation of the Imidazolidine Ring: The imidazolidine ring is formed by the cyclization of the intermediate compounds, typically under acidic or basic conditions.

    Final Assembly: The final step involves the coupling of the imidazole and imidazolidine rings, often facilitated by a catalyst such as palladium or copper.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole-2-carboxylic acids, while reduction may produce imidazolidines with varying degrees of saturation.

Scientific Research Applications

Chemistry

In chemistry, 2-[4,5-Bis(dimethylamino)imidazol-2-ylidene]-1,3-diethylimidazolidine-4,5-dione is used as a ligand in the formation of metal complexes. These complexes are valuable in catalysis, particularly in cross-coupling reactions and polymerization processes.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to form stable complexes with metals makes it a candidate for drug delivery systems and imaging agents.

Medicine

In medicine, research is ongoing to explore its potential as an anticancer agent. The compound’s unique structure allows it to interact with biological targets in novel ways, potentially leading to new therapeutic applications.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its stability and reactivity make it a valuable component in the production of high-performance materials.

Mechanism of Action

The mechanism of action of 2-[4,5-Bis(dimethylamino)imidazol-2-ylidene]-1,3-diethylimidazolidine-4,5-dione involves its ability to act as a ligand, forming stable complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating reactions that would otherwise be difficult to achieve. The molecular targets and pathways involved depend on the specific application, but often include key enzymes and receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimesitylimidazol-2-ylidene: Another N-heterocyclic carbene with similar stability and reactivity.

    1,3-Di-tert-butylimidazol-2-ylidene: Known for its bulky substituents, which provide steric protection.

    1,3-Diethylimidazol-2-ylidene: Similar in structure but lacks the dimethylamino groups, affecting its reactivity.

Uniqueness

2-[4,5-Bis(dimethylamino)imidazol-2-ylidene]-1,3-diethylimidazolidine-4,5-dione is unique due to the presence of both dimethylamino groups and the imidazolidine ring. This combination provides a balance of electronic and steric properties, making it a versatile ligand in various chemical reactions.

This compound’s unique structure and reactivity make it a valuable tool in scientific research and industrial applications, with ongoing studies exploring its full potential.

Properties

IUPAC Name

2-[4,5-bis(dimethylamino)imidazol-2-ylidene]-1,3-diethylimidazolidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N6O2/c1-7-19-12(20(8-2)14(22)13(19)21)9-15-10(17(3)4)11(16-9)18(5)6/h7-8H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTZSZGTZADQBEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C2N=C(C(=N2)N(C)C)N(C)C)N(C(=O)C1=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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